molecular formula C13H14O2 B1683225 Tremetone CAS No. 4976-25-4

Tremetone

Cat. No.: B1683225
CAS No.: 4976-25-4
M. Wt: 202.25 g/mol
InChI Key: UVYUUQGGBNKRFU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Tremetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tremetone has been studied for its toxicological effects, particularly in relation to milk sickness and livestock trembles . It has also been investigated for its potential gastroprotective activity. Studies have shown that certain derivatives of this compound, such as p-coumaroyloxythis compound, exhibit significant gastroprotective activity in animal models . Additionally, this compound and its derivatives have been used in research to understand the mechanisms of toxicity and to develop potential antidotes or treatments for poisoning.

Mechanism of Action

The mechanism by which tremetone exerts its toxic effects involves the inhibition of mitochondrial respiration. This compound interferes with the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in cellular damage and necrosis, particularly in muscle tissues. The molecular targets of this compound include various enzymes involved in oxidative phosphorylation.

Comparison with Similar Compounds

Tremetone is structurally related to other compounds found in tremetol, such as toxol (3-hydroxy-tremetone) . These compounds share similar toxicological properties and mechanisms of action. this compound is unique in its specific structure and the extent of its toxicity. Other similar compounds include:

    Toxol: A hydroxylated derivative of this compound with similar toxic effects.

    Dehydrothis compound: Another related compound found in tremetol with comparable toxicity.

This compound’s uniqueness lies in its specific chemical structure and its role as the primary toxic constituent of tremetol.

Properties

IUPAC Name

1-(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-6,13H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYUUQGGBNKRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871910
Record name 1-[2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4976-25-4
Record name Tremetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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